molecular formula C19H19N3O4S B4552920 N-1,3-benzodioxol-5-yl-2-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]hydrazinecarbothioamide

N-1,3-benzodioxol-5-yl-2-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]hydrazinecarbothioamide

Cat. No.: B4552920
M. Wt: 385.4 g/mol
InChI Key: FWHAKJIOPUJTSZ-UHFFFAOYSA-N
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Description

N-1,3-benzodioxol-5-yl-2-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]hydrazinecarbothioamide is a useful research compound. Its molecular formula is C19H19N3O4S and its molecular weight is 385.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.10962727 g/mol and the complexity rating of the compound is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimalarial Activity

Research on novel thiosemicarbazone derivatives, including those similar in structure to the specified compound, indicates potential antimalarial properties. A study by Divatia et al. (2014) synthesized and characterized 40 compounds, with several exhibiting good in vitro antimalarial activity. This highlights the potential of such compounds in contributing to antimalarial drug development (Divatia et al., 2014).

Structural Analysis

The structural analysis of related compounds provides insights into their chemical behavior and interaction potential. Oliveira et al. (2013) described the nearly planar nature of the 1,3-benzodioxole and hydrazinecarbothioamide fragments in their title compound, indicating potential for specific biological interactions (Oliveira et al., 2013).

Antioxidant Activity

Compounds from the hydrazinecarbothioamide class, including those with structures related to the queried compound, have been synthesized and evaluated for antioxidant activity. Barbuceanu et al. (2014) reported excellent antioxidant activity in some hydrazinecarbothioamides, suggesting their potential therapeutic applications (Barbuceanu et al., 2014).

Anticonvulsant Properties

Research into benzothiazole derivatives, including hydrazinecarbothioamides, has indicated promising anticonvulsant properties. Amir et al. (2011) synthesized and characterized compounds that exhibited significant anticonvulsant activity in vivo, suggesting a potential pathway for developing new anticonvulsant drugs (Amir et al., 2011).

GABAergic Neurotransmission Enhancement

Another study explored the augmentation of GABAergic neurotransmission through novel N-(substituted)-2-[4-(substituted)benzylidene]hydrazinecarbothioamides, highlighting a potential anticonvulsant approach. The study by Tripathi and Kumar (2013) found that some compounds showed 100% protection in seizure models, suggesting their utility in epilepsy treatment (Tripathi & Kumar, 2013).

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[[2-(2,3-dihydro-1H-inden-5-yloxy)acetyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c23-18(10-24-15-6-4-12-2-1-3-13(12)8-15)21-22-19(27)20-14-5-7-16-17(9-14)26-11-25-16/h4-9H,1-3,10-11H2,(H,21,23)(H2,20,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHAKJIOPUJTSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCC(=O)NNC(=S)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-1,3-benzodioxol-5-yl-2-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]hydrazinecarbothioamide
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N-1,3-benzodioxol-5-yl-2-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]hydrazinecarbothioamide
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N-1,3-benzodioxol-5-yl-2-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]hydrazinecarbothioamide
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N-1,3-benzodioxol-5-yl-2-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]hydrazinecarbothioamide
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N-1,3-benzodioxol-5-yl-2-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]hydrazinecarbothioamide
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N-1,3-benzodioxol-5-yl-2-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]hydrazinecarbothioamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.